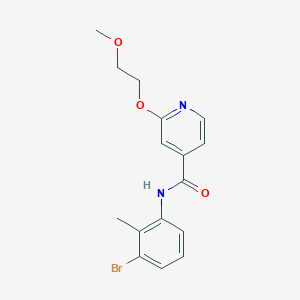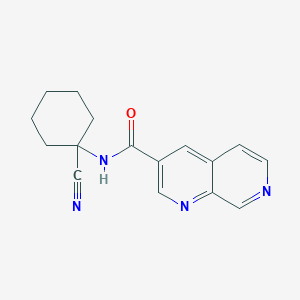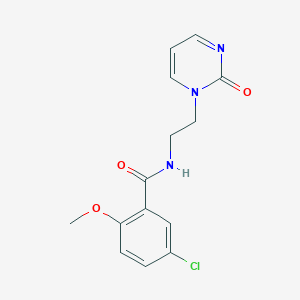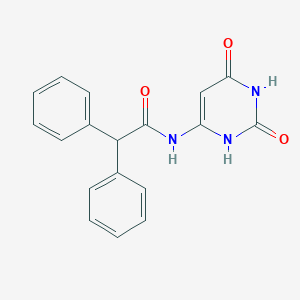
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a PARP inhibitor, which means that it inhibits the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair, and inhibiting its activity can lead to the death of cancer cells. In
Mécanisme D'action
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide works by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is often overactive, which can lead to the survival and proliferation of cancer cells. By inhibiting the activity of PARP, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide can induce DNA damage and cell death in cancer cells. This makes it an attractive target for cancer therapy.
Biochemical and Physiological Effects
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce DNA damage and cell death, while sparing healthy cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide is its specificity for PARP inhibition. This makes it a potent and selective inhibitor of PARP, which can lead to fewer side effects compared to other PARP inhibitors. However, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental settings. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors, which can help to personalize cancer treatment. Additionally, there is ongoing research to explore the potential use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide is a PARP inhibitor that has shown promise as a potential cancer therapy. It works by inhibiting the activity of PARP, which can induce DNA damage and cell death in cancer cells. N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has several advantages, such as its specificity for PARP inhibition, but also has some limitations, such as poor solubility in water. Future research will focus on the development of more potent and selective PARP inhibitors, the identification of biomarkers for personalized cancer treatment, and the exploration of PARP inhibitors in other disease settings.
Méthodes De Synthèse
The synthesis of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide involves several steps. The first step is the reaction of 3-bromo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methoxyethoxy)isonicotinic acid to form the desired product, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. The synthesis of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in treating several types of cancer, including breast, ovarian, and prostate cancer. N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide works by inhibiting the activity of PARP, which is essential for the repair of DNA damage in cancer cells. By inhibiting PARP, N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide can induce DNA damage and cell death in cancer cells, while sparing healthy cells.
Propriétés
IUPAC Name |
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-11-13(17)4-3-5-14(11)19-16(20)12-6-7-18-15(10-12)22-9-8-21-2/h3-7,10H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNFRPDVLNFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2983740.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2983743.png)



![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)

![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)
![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)